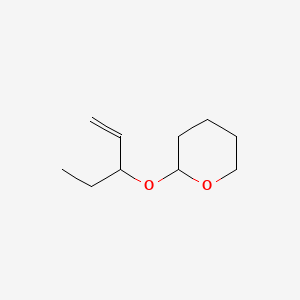
2H-Pyran, 2-((1-ethyl-2-propenyl)oxy)tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran, 2-((1-ethyl-2-propenyl)oxy)tetrahydro- is a heterocyclic organic compound that features a six-membered ring containing one oxygen atom and five carbon atoms. This compound is part of the pyran family, which is known for its presence in various natural products and synthetic intermediates. The unique structure of 2H-Pyran, 2-((1-ethyl-2-propenyl)oxy)tetrahydro- makes it an interesting subject for research in organic chemistry and related fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
. This method is favored due to its efficiency in forming the pyran ring system. The reaction conditions often include the use of catalysts such as lanthanide triflates or silver (I) triflate, which facilitate the cyclization process under mild conditions .
Industrial Production Methods
Industrial production of 2H-Pyran, 2-((1-ethyl-2-propenyl)oxy)tetrahydro- may involve large-scale synthesis using similar electrocyclization methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications in the chemical industry.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyran, 2-((1-ethyl-2-propenyl)oxy)tetrahydro- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the pyran ring into more saturated forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions .
Major Products
The major products formed from these reactions include oxygenated pyran derivatives, reduced pyran compounds, and various substituted pyrans, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2H-Pyran, 2-((1-ethyl-2-propenyl)oxy)tetrahydro- has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of biological pathways and as a building block for bioactive molecules.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use in drug development.
Industry: The compound is utilized in the production of various chemicals and materials, including polymers and resins
Wirkmechanismus
The mechanism of action of 2H-Pyran, 2-((1-ethyl-2-propenyl)oxy)tetrahydro- involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydropyran: A saturated six-membered ring containing one oxygen atom, commonly used as a protecting group in organic synthesis.
2H-Chromene: A fused aromatic ring system with a pyran ring, known for its stability and biological activity.
Rose Oxide: A stereoisomer of 2H-Pyran, 2-((1-ethyl-2-propenyl)oxy)tetrahydro-, used in the fragrance industry.
Uniqueness
2H-Pyran, 2-((1-ethyl-2-propenyl)oxy)tetrahydro- is unique due to its specific structural features and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use .
Eigenschaften
CAS-Nummer |
79802-60-1 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
2-pent-1-en-3-yloxyoxane |
InChI |
InChI=1S/C10H18O2/c1-3-9(4-2)12-10-7-5-6-8-11-10/h3,9-10H,1,4-8H2,2H3 |
InChI-Schlüssel |
XEKRKGHMYGPZHY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C=C)OC1CCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


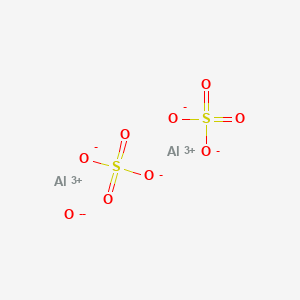

![3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine](/img/structure/B15176634.png)
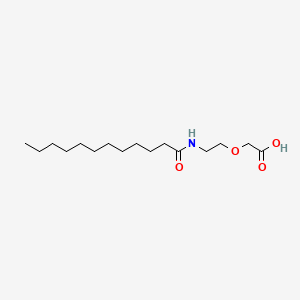
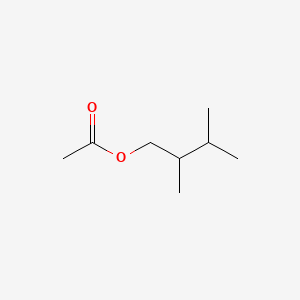
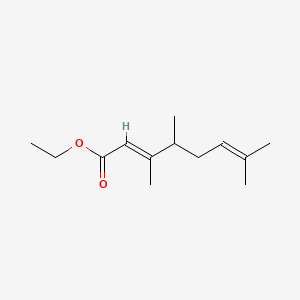
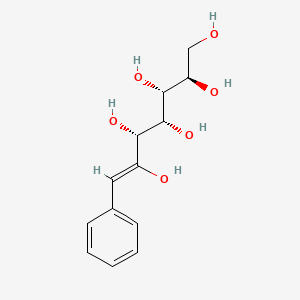
![Methyl 2-(5,6-difluoro-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)butanoate](/img/structure/B15176678.png)



![o-[(6-Isocyanatohexyl)thio]phenyl isocyanate](/img/structure/B15176691.png)


